Methyl 2-fluoro-5-(4-fluorophenyl)benzoate
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Overview
Description
Methyl 2-fluoro-5-(4-fluorophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two fluorine atoms attached to the benzene ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-5-(4-fluorophenyl)benzoate typically involves the esterification of 2-fluoro-5-(4-fluorophenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-5-(4-fluorophenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-fluoro-5-(4-fluorophenyl)benzoic acid.
Reduction: 2-fluoro-5-(4-fluorophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-fluoro-5-(4-fluorophenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-5-(4-fluorophenyl)benzoate involves its interaction with various molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a valuable compound in medicinal chemistry. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorobenzoate: Similar in structure but lacks the additional fluorophenyl group.
Methyl 4-fluorobenzoate: Another related compound with the fluorine atom in a different position on the benzene ring.
Methyl 2-fluoro-5-formylbenzoate: Contains a formyl group instead of a fluorophenyl group.
Uniqueness
Methyl 2-fluoro-5-(4-fluorophenyl)benzoate is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced properties.
Properties
IUPAC Name |
methyl 2-fluoro-5-(4-fluorophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-18-14(17)12-8-10(4-7-13(12)16)9-2-5-11(15)6-3-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDGCAUHFJCCKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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